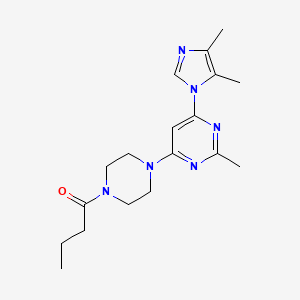![molecular formula C15H14N2O3 B5511148 5-Amino-2-[(2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B5511148.png)
5-Amino-2-[(2-methylphenyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-[(2-methylphenyl)carbamoyl]benzoic acid is an organic compound with a complex structure that includes an amino group, a carbamoyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(2-methylphenyl)carbamoyl]benzoic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Carbamoylation: The amino group is then reacted with an isocyanate derivative to form the carbamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by carbamoylation under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-[(2-methylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
5-Amino-2-[(2-methylphenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-[(2-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-methylbenzoic acid: Lacks the carbamoyl group, making it less versatile in chemical reactions.
2-[(2-Methylphenyl)carbamoyl]benzoic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
5-Amino-2-[(2-methylphenyl)carbamoyl]benzoic acid is unique due to the presence of both the amino and carbamoyl groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
5-amino-2-[(2-methylphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16)8-12(11)15(19)20/h2-8H,16H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFIQQAJBYXBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B5511065.png)

![4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B5511087.png)



![Ethyl 4-[3-(diethylamino)propanoyl]-2-methylthieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)
![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![3-CYCLOPENTYL-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE](/img/structure/B5511157.png)
![4-CHLORO-N'-[(3E)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B5511164.png)
![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)
